molecular formula C18H19N5O4S B11026825 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-sulfamoylbenzyl)butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-sulfamoylbenzyl)butanamide

Cat. No.: B11026825
M. Wt: 401.4 g/mol
InChI Key: BNVPERNJHHNVED-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by the presence of an aminosulfonyl group attached to a benzyl moiety, which is further connected to a benzotriazinyl butanamide structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminosulfonylbenzyl chloride with 4-oxo-1,2,3-benzotriazine-3(4H)-yl butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at a temperature of around 0-5°C. The resulting product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Automation and continuous flow reactors are often employed to ensure consistent quality and efficiency. Additionally, industrial methods may include advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(AMINOSULFONYL)BENZYL]-2-CYANOACETAMIDE
  • N-[4-(AMINOSULFONYL)BENZYL]ACETAMIDE

Uniqueness

N-[4-(AMINOSULFONYL)BENZYL]-4-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]BUTANAMIDE is unique due to the presence of the benzotriazinyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]butanamide

InChI

InChI=1S/C18H19N5O4S/c19-28(26,27)14-9-7-13(8-10-14)12-20-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)21-22-23/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,24)(H2,19,26,27)

InChI Key

BNVPERNJHHNVED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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